3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
The compound 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a synthetic organic molecule. Its structure combines a piperidine ring with a biphenyl moiety and a chlorinated phenyl group, linked through an ethereal oxygen bridge. Such compounds are often explored for their potential biological activities and applications in various fields including pharmaceuticals and industrial chemistry.
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with benzylic positions . These positions are particularly reactive due to their resonance stabilization, making them prime targets for various chemical reactions .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. It is suggested that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This interaction results in changes to the compound’s structure, which can influence its overall function and efficacy.
Biochemical Pathways
It is known that reactions at the benzylic position can lead to various downstream effects, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, potentially leading to diverse physiological effects.
Preparation Methods
The synthesis of 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves multiple steps:
Formation of the biphenyl ether intermediate: : This can be achieved by reacting 5-chloro-2-iodobiphenyl with ethylene glycol in the presence of a base and a palladium catalyst under controlled temperature conditions.
Piperidine introduction: : The biphenyl ether intermediate is then reacted with piperidine. This involves heating the intermediate with piperidine and a suitable solvent under reflux conditions to form the desired compound.
Hydrochloride salt formation: : The free base of 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine is treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
This compound can participate in several types of chemical reactions:
Oxidation and Reduction: : Although specific conditions may vary, the biphenyl and piperidine structures can undergo oxidation and reduction reactions, especially in the presence of strong oxidizing or reducing agents.
Substitution Reactions: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, often facilitated by bases or catalysts.
Hydrolysis: : Under acidic or basic conditions, the ether linkage can be hydrolyzed.
Scientific Research Applications
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Pharmaceutical Chemistry: : It is explored for its potential activity against various biological targets, possibly serving as a lead compound for drug development.
Material Science: : Used in the synthesis of polymers or complex materials due to its unique structure.
Biological Studies: : Investigated for its interactions with cellular components and potential therapeutic benefits.
Comparison with Similar Compounds
Similar compounds might include other substituted biphenyl ethers and piperidine derivatives, such as:
3-{2-[(4-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: : Similar in structure, but with different substituent positions, potentially leading to different biological activity.
3-{2-[(5-Chloro[1,1'-biphenyl]-3-yl)oxy]-ethyl}piperidine hydrochloride: : Another positional isomer, which might exhibit different chemical properties.
Piperidine derivatives: : Compounds like 4-piperidone hydrochloride, used for their unique biological properties.
Compared to these compounds, 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is unique in its specific substitution pattern and ethereal linkage, potentially offering distinct advantages in terms of chemical reactivity and biological interactions.
Properties
IUPAC Name |
3-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGIIZHNHOJZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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